molecular formula C8H6ClFO B1585319 1-(4-Chlorophenyl)-2-fluoroethanone CAS No. 329-78-2

1-(4-Chlorophenyl)-2-fluoroethanone

Cat. No. B1585319
CAS RN: 329-78-2
M. Wt: 172.58 g/mol
InChI Key: PYJRFTYRPATKFJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-fluoroethanone, also known as 4-chloro-2-fluorophenethyl ketone, is a synthetic compound with various applications in the scientific research field. It is a fluorinated ketone with a molecular formula of C8H7ClF2O and a molecular weight of 198.59 g/mol. This compound is known for its low volatility and high solubility in organic solvents, which makes it a useful tool for organic synthesis.

Scientific Research Applications

Electrooptical Properties

  • Electrooptical Applications : Compounds structurally related to 1-(4-Chlorophenyl)-2-fluoroethanone have been utilized in electrooptical applications. For instance, derivatives with fluoro and chloro substituents on the phenolic moiety, like those in 4-n-alkyl-2-fluorophenyl and 4-n-alkyl-2-chlorophenyl carboxylates, have been found to possess useful electrooptical properties, particularly in mixtures with cyanobiphenyls, demonstrating low smectic tendencies (Gray & Kelly, 1981).

Molecular Structure and Reactivity Analysis

  • Structural and Reactivity Studies : The compound's derivatives are studied for their molecular structure and chemical reactivity. For example, research on compounds like (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves analyzing their molecular structures, vibrational wavenumbers, and chemical reactivity through methods like FT-IR and X-ray diffraction (Najiya et al., 2014). Another study focused on the synthesis and analysis of molecular geometry and reactivity in related chloro- and fluorophenyl compounds, using computational methods like DFT and experimental techniques like X-ray diffraction (Satheeshkumar et al., 2017).

Cyclic Peroxide Synthesis

  • Cyclic Peroxide Formation : Studies have shown that derivatives of this compound can be used in the synthesis of cyclic peroxides. For instance, the reaction of related compounds with active methylene compounds and molecular oxygen in the presence of manganese catalysts resulted in the formation of cyclic peroxides (Qian et al., 1992).

Fluorination Techniques

  • Improved Fluorination Methods : Research on improved fluorination techniques has been conducted, where methods like microwave-assisted fluorination are used for synthesizing 1-aryl-2-fluoroethanones, a category that includes this compound. These methods offer advantages in reaction time reduction and solvent consumption (Thvedt et al., 2009).

Antimicrobial Agent Synthesis

  • Potential Antimicrobial Agents : A study on 1,3-Bis (4-chlorophenyl)-2, 3-epoxypropanone, a related compound, revealed its importance as an intermediate in synthesizing various cyclic systems with potential antimicrobial properties (Rashad et al., 2013).

Transformation in Environmental Processes

  • Environmental Transformations : Investigations into the anaerobic transformation of vinyl chloride have used 1-chloro-1-fluoroethene, a compound closely related to this compound, as a tracer. This study helps in understanding the transformation processes of chlorinated and fluorinated compounds in the environment (Pon & Semprini, 2004).

Safety and Hazards

It may cause skin and eye irritation and respiratory discomfort. Proper handling precautions are essential .

properties

IUPAC Name

1-(4-chlorophenyl)-2-fluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJRFTYRPATKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313021
Record name 1-(4-chlorophenyl)-2-fluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329-78-2
Record name 329-78-2
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Record name 1-(4-chlorophenyl)-2-fluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-2-fluoroethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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